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Compound of Interest

Compound Name: Solvent brown 53

Cat. No.: B3371232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Solvent
Brown 53 (C.I. 48525; CAS No. 64696-98-6), a solvent dye with applications in plastics, inks,

and coatings. This document outlines the expected ultraviolet-visible (UV-Vis) and Fourier-

transform infrared (FTIR) spectral characteristics of this dye, provides detailed experimental

protocols for its analysis, and presents the data in a clear, tabular format for easy reference.

Chemical Structure of Solvent Brown 53
There is some discrepancy in the publicly available data regarding the precise chemical

structure of Solvent Brown 53. While some sources classify it as a simple azomethine dye

with the molecular formula C18H12N4O2, more detailed chemical databases consistently

identify it as a nickel (II) complex.[1][2] This guide will proceed with the more probable nickel

complex structure: [2,3'-Bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-

N2,N3,O2,O3]nickel.

Molecular Formula: C18H10N4NiO2[1][2]

Molecular Weight: 372.99 g/mol [2]

Class: Azomethine-metal complex
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UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within

a dye molecule, which are responsible for its color. The absorption of UV or visible light excites

electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Spectral Data
While specific experimental spectra for Solvent Brown 53 are not readily available in the

literature, the expected absorption maxima (λmax) can be inferred from the analysis of similar

azomethine-nickel complexes.[3][4][5] The spectrum is anticipated to exhibit characteristic

bands corresponding to π→π* and n→π* electronic transitions, as well as ligand-to-metal

charge transfer (LMCT) bands.

Expected Absorption

Band (λmax)
Transition Type

Associated

Molecular Orbitals

Typical Molar

Absorptivity (ε)

~250-280 nm π→π

Transitions within the

aromatic rings of the

salicylidene moieties.

High

~320-360 nm n→π / π→π*

Transitions involving

the azomethine (-

CH=N-) chromophore.

Medium to High

~400-500 nm

Ligand-to-Metal

Charge Transfer

(LMCT)

Electron transfer from

the phenolate oxygen

and azomethine

nitrogen to the Ni(II)

center.

Medium to Low

Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of

Solvent Brown 53.

Materials:

Solvent Brown 53 dye
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Spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethylformamide)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Preparation of a Stock Solution: Accurately weigh a small amount of Solvent Brown 53 and

dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock

solution of known concentration (e.g., 1 x 10⁻³ M).

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to

obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

Spectral Measurement: Record the absorbance spectra of the working solutions over a

wavelength range of 200-800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each

characteristic peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data
The FTIR spectrum of the nickel complex of Solvent Brown 53 is expected to show

characteristic absorption bands for its various functional groups. The coordination of the

azomethine nitrogen and phenolic oxygen to the nickel ion will cause shifts in their

characteristic vibrational frequencies compared to the free ligand.[6][7][8][9]
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Expected Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

~3050-3100 C-H stretching Aromatic rings

~2200-2250 C≡N stretching Nitrile groups

~1600-1620 C=N stretching
Azomethine group

(coordinated)

~1580-1600 C=C stretching Aromatic rings

~1280-1350 C-O stretching Phenolic group (coordinated)

~450-550 Ni-N stretching Metal-ligand bond

~400-480 Ni-O stretching Metal-ligand bond

Experimental Protocol for FTIR Spectroscopy
This protocol describes a general method for obtaining the FTIR spectrum of Solvent Brown
53.

Materials:

Solvent Brown 53 dye

Potassium bromide (KBr), spectroscopic grade

FTIR spectrometer

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture.
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Grind a small amount of Solvent Brown 53 with KBr in the agate mortar and pestle in a

ratio of approximately 1:100 (dye:KBr).

Transfer the mixture to the pellet press and apply pressure to form a transparent or

translucent pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum

over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption peaks and assign them to the

corresponding functional groups and vibrational modes.

Diagrams

UV-Vis Spectroscopy FTIR Spectroscopy
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Click to download full resolution via product page

Caption: Experimental workflow for the spectral analysis of Solvent Brown 53.

Spectral Features

Solvent Brown 53 Structure (Nickel-Azomethine Complex)

Aromatic Rings Azomethine (-CH=N-) Nitrile (-C≡N) Phenolic C-O Metal-Ligand Bonds (Ni-N, Ni-O)

UV-Vis Spectrum

π→π* (~250-280 nm)

n→π* (~320-360 nm)

LMCT (~400-500 nm)

FTIR Spectrum

Aromatic C-H (~3050 cm⁻¹)

C=N stretch (~1610 cm⁻¹)

C≡N stretch (~2225 cm⁻¹)

C-O stretch (~1315 cm⁻¹)

M-N/M-O (~400-550 cm⁻¹)

Click to download full resolution via product page

Caption: Relationship between the molecular structure of Solvent Brown 53 and its spectral

features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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